molecular formula C25H20ClNO3 B3926321 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide

Cat. No. B3926321
M. Wt: 417.9 g/mol
InChI Key: RWIZVIYUODONSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is structurally similar to other synthetic opioids, such as fentanyl and methadone, and has been found to have potent analgesic effects.

Mechanism of Action

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide acts on the opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It binds to these receptors and activates them, leading to a decrease in the transmission of pain signals. This mechanism of action is similar to that of other opioid analgesics, such as morphine and oxycodone.
Biochemical and Physiological Effects
This compound has been found to have potent analgesic effects in animal studies. It has also been shown to have sedative and respiratory depressant effects, which can be dangerous at high doses. Additionally, this compound has been found to have some potential for abuse and dependence, similar to other opioid drugs.

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has potent analgesic effects, which make it useful for studying the mechanisms of pain perception and the development of new pain medications. However, the potential for abuse and dependence, as well as the sedative and respiratory depressant effects, make it important to use caution when handling and administering this compound in laboratory settings.

Future Directions

There are several potential future directions for research on N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide. These include investigating its potential therapeutic applications, such as in the treatment of chronic pain or opioid addiction. Additionally, researchers may investigate the development of new synthetic opioids that have fewer side effects and a lower potential for abuse and dependence. Finally, studies may be conducted to better understand the mechanisms of action of this compound and other opioid drugs, in order to develop more effective pain medications with fewer side effects.

Scientific Research Applications

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide has been the subject of several scientific studies, primarily in the field of pharmacology and toxicology. Researchers have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

properties

IUPAC Name

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3/c1-30-20-13-8-18(9-14-20)25(29)27-24(17-6-11-19(26)12-7-17)23-21-5-3-2-4-16(21)10-15-22(23)28/h2-15,24,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIZVIYUODONSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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